Cas no 90-05-1 (Guaiacol)

Guaiacol is a phenolic compound that inhibits LPS stimulated COX-2 expression and NF- κ B activation. It has anti-inflammatory activity
Guaiacol structure
Guaiacol structure
Guaiacol
90-05-1
C7H8O2
124.14
MFCD00002185
34545
460

Guaiacol Properties

Names and Identifiers

    • 2-Methoxyphenol
    • GAIACOL
    • o-Methoxyphenol
    • o-Hydroxyanisole
    • Catechol monomethyl ether
    • Guaiaco
    • 1-Hydroxy-2-methoxybenzene
    • a-methoxyphenolsalicyl methyl ether
    • Guaiacol
    • Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno
    • 1-Hydroxy-2-Methoxybenzene
    • 2-Hydroxyanisole
    • Pyrocatechol Monomethyl Ether
    • 愈创木酚
    • Phenol, 2-methoxy-
    • Methylcatechol
    • Guaiastil
    • Guaicol
    • Pyroguaiac acid
    • o-Guaiacol
    • Guaicolina
    • Guajol
    • Guasol
    • Anastil
    • Phenol, o-methoxy-
    • O-Methyl catechol
    • CREOSOTE, WOOD
    • Methoxyphenol
    • Guajakol
    • 2-Methoxy-Phenol
    • Hydroxyanisole
    • Guajacol
    • Phenol, methoxy-
    • Guajakol [Czech]
    • Guaiacol (natural)
    • Methylcatachol
    • FEMA No. 2532
    • Creodon
    • ortho-
    • 2-Methoxyphenol (ACI)
    • Phenol, o-methoxy- (8CI)
    • 2-Methoxyl-4-vinylphenol
    • MeSH ID: D006139
    • NSC 3815
    • Pyrocatechol monomethyl ether
    • O-METHYLCATECHOL
    • Gulaiacol
    • MLS001055375
    • GUAIACOL
    • MLSMR
    • SMR000059155
    • 2-methoxyphenol (guaiacol)
    • +Expand
    • MFCD00002185
    • LHGVFZTZFXWLCP-UHFFFAOYSA-N
    • 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
    • OC1C(OC)=CC=CC=1
    • 508112

Computed Properties

  • 124.05200
  • 1
  • 2
  • 1
  • 124.052429494 g/mol
  • 9
  • 83
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.3
  • 3
  • 0
  • 29.5
  • 124.14

Experimental Properties

  • 1.40080
  • 29.46000
  • 4553
  • n20/D 1.543(lit.)
  • 17 g/L (15 ºC)
  • 205 °C(lit.)
  • 26-29 °C (lit.)
  • 0.11 mmHg ( 25 °C)
  • Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
  • 2532
  • H2O: insoluble
  • 2000 μg/mL in methanol
  • White or yellowish crystal or colorless to yellowish transparent oily liquid (above 28 ℃), which is oxidized in air or under sunlight and gradually deepened in color. It has the smell of phenol, smoke, spice, medicine and meat.
  • 5.4 (10g/l, H2O, 20℃)
  • Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.
  • Slightly soluble in water and benzene, easily soluble in glycerol, and miscible with ethanol, ether, chloroform, glacial acetic acid and most organic solvents.
  • 28℃
  • Air Sensitive
  • 9.98(at 25℃)
  • 1.129 g/mL at 25 °C(lit.)
  • Index of refraction: 1.5429 at 20 °C/D
  • CHARACTERISTIC SMOKY ODOR

Guaiacol Security Information

  • GHS07 GHS07
  • SL7525000
  • 1
  • 6.1(b)
  • S26
  • II
  • R22; R36/38
  • Xn Xn
  • 2810
  • H302,H315,H319
  • P305+P351+P338
  • warning
  • Pure form -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • II
  • 22-36/38
  • Warning
  • Yes
  • LD50 orally in rats: 725 mg/kg (Taylor)
  • 6.1(b)

Guaiacol Customs Data

  • 2909500000
  • China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Guaiacol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB53105-1g
Guaiacol
90-05-1 99%
1g
$4.00 2024-05-20
abcr
AB117735-25 g
2-Methoxyphenol, 98%; .
90-05-1 98%
25g
€44.90 2023-05-10
Ambeed
A242031-1g
2-Methoxyphenol
90-05-1 99%
1g
$5.0 2024-05-30
Apollo Scientific
OR10036-500g
2-Methoxyphenol
90-05-1 98%
500g
£88.00 2023-09-02
Crysdot LLC
CD32000159-1000g
Guaiacol
90-05-1 98%
1000g
$176 2024-07-18
Enamine
EN300-19498-0.05g
2-methoxyphenol
90-05-1 95%
0.05g
$19.0 2023-09-17
FUJIFILM
073-05771-500mg
Guaiacol
90-05-1
500mg
JPY 11600 2023-09-15
Life Chemicals
F2173-0425-0.25g
2-methoxyphenol
90-05-1 95%
0.25g
$18.0 2023-11-21
MedChemExpress
HY-N1380-10mM*1mLinDMSO
Guaiacol
90-05-1 98.12%
10mM*1mLinDMSO
¥550 2023-07-26
S e l l e c k ZHONG GUO
S3872-25mg
Guaiacol
90-05-1 98%
25mg
¥1204.34 2023-09-15

Guaiacol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ;  3 MPa, rt; 4 h, 3 MPa, 200 °C
Reference
Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric Phenols
Wang, Qiang; Xiao, Ling-Ping ; Lv, Yi-Hui; Yin, Wen-Zheng; Hou, Chuan-Jin; et al, ACS Catalysis, 2022, 12(19), 11899-11909

Synthetic Circuit 2

Reaction Conditions
1.1C:Ru, S:(CH2OH)2, 4 h, 190°C
Reference
Hydrogen-Transfer Reductive Catalytic Fractionation of Lignocellulose: High Monomeric Yield with Switchable Selectivity
By Li, Yilin et al, Angewandte Chemie, 2023, 62(32), e202307116

Synthetic Circuit 3

Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

Synthetic Circuit 4

Reaction Conditions
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
Reference
Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity
By Nandiwale, Kakasaheb Y. et al, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
Reference
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[4-Fluoro-N-[[2-(hydroxy-κO)phenyl]methylene]benzenecarbohydrazonato(2… Solvents: Acetonitrile-d3 ;  24 h, 30 °C
Reference
Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexes
Gazi, Sarifuddin; Hung Ng, Wilson Kwok; Ganguly, Rakesh; Putra Moeljadi, Adhitya Mangala; Hirao, Hajime; et al, Chemical Science, 2015, 6(12), 7130-7142

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Oxygen Catalysts: Silica ,  Tris(2,2′-bipyridyl)ruthenium(II) chloride (ion exchange with 3,5-diazidobenzoic acid-tetrakis(4-ethynylphenyl)methane copolymer) ,  2305201-65-2 (ion exchange with ruthenium tris(2,2'-bipyridyl) dichloride) Solvents: Methanol ;  3 h, 1 atm, 25 °C
Reference
Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactions
Li, Liuyi; Cui, Caiyan; Su, Wenyue; Wang, Yangxin; Wang, Ruihu, Nano Research, 2016, 9(3), 779-786

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium azide Catalysts: Malachite Solvents: Methanol ;  24 h, 65 °C
Reference
Copper promoted catalytic cleavage of esters under nearly neutral conditions in the presence of NaN3
Sun, Hong-bin; Ai, Yongjian; Ren, Shanshan; Li, Yuanyuan; Li, Dong, Tetrahedron Letters, 2015, 56(21), 2678-2683

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: 2-(Hexyloxy)-4-[3-(hexyloxy)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone Solvents: Tetrahydrofuran ,  Water ;  rt
Reference
Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation
Cammidge, Andrew N.; Goddard, Victoria H. M.; Schubert, Christopher P. J.; Gopee, Hemant; Hughes, David L.; et al, Organic Letters, 2011, 13(22), 6034-6037

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ;  pH 7, rt
Reference
Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1
Fishman, Ayelet; Tao, Ying; Rui, Lingyun; Wood, Thomas K., Journal of Biological Chemistry, 2005, 280(1), 506-514

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Carbon dioxide ,  Basic copper carbonate Solvents: Methanol
Reference
The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromides
Nobel, D., Journal of the Chemical Society, 1993, (4), 419-20

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium methoxide ,  Argon Catalysts: Ethyl acetate ,  Copper bromide (CuBr) Solvents: Methanol
Reference
Esters are effective cocatalysts in copper-catalyzed methanolysis of aryl bromides
Capdevielle, Patrice; Maumy, Michel, Tetrahedron Letters, 1993, 34(6), 1007-10

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic acid
Reference
Etherification of phenols
, European Patent Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ;  2 h, 140 °C
Reference
Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of Lignin
Deuss, Peter J.; Scott, Martin; Tran, Fanny; Westwood, Nicholas J.; de Vries, Johannes G.; et al, Journal of the American Chemical Society, 2015, 137(23), 7456-7467

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Water ,  Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ;  18 h, 105 °C
Reference
Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions
Katagiri, Kotone; Kuriyama, Masami ; Yamamoto, Kosuke ; Demizu, Yosuke ; Onomura, Osamu, Organic Letters, 2022, 24(28), 5149-5154

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Poly(vinylpyrrolidone) ,  Platinum alloy, base, Pt 65,Pd 35 ,  Platinum alloy, base, Pt 88,Pd 12 Solvents: Isopropanol ;  10 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperature
Dhital, Raghu Nath; Nomura, Keigo; Sato, Yoshinori; Haesuwannakij, Setsiri; Ehara, Masahiro; et al, ChemRxiv, 2019, 1, 1-16

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: β-Cyclodextrin Solvents: Acetone ,  Water ;  60 °C; 5.5 h, 60 °C
Reference
β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcohols
Kumar, Sumit; Ahmed, Naseem, Green Chemistry, 2016, 18(3), 648-656

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ;  25 min, 80 °C
Reference
An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates
Procopio, Antonio; Cravotto, Giancarlo; Oliverio, Manuela; Costanzo, Paola; Nardi, Monica; et al, Green Chemistry, 2011, 13(2), 436-443

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  1 h, -78 °C
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ;  2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate ,  Tetrabutylammonium fluoride ,  Hydrogen peroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Arylsilane oxidation-new routes to hydroxylated aromatics
Bracegirdle, Sonia; Anderson, Edward A., Chemical Communications (Cambridge, 2010, 46(20), 3454-3456

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine ;  rt
1.2 Solvents: 1,4-Dioxane ,  Water ;  24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans
Anderson, Kevin W.; Ikawa, Takashi; Tundel, Rachel E.; Buchwald, Stephen L., Journal of the American Chemical Society, 2006, 128(33), 10694-10695

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone ,  Tetrahydrofuran
Reference
Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of Silicon
Hwu, Jih Ru; Wong, Fung Fuh; Huang, Jiann-Jyh; Tsay, Shwu-Chen, Journal of Organic Chemistry, 1997, 62(12), 4097-4104

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Iron oxide (Fe2O3) ,  Palladium Solvents: Isopropanol ;  30 min, 1 atm, 60 °C
1.2 1 h, 60 °C
Reference
Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogen
Hara, Takayoshi; Kaneta, Tomohiro; Mori, Kohsuke; Mitsudome, Takato; Mizugaki, Tomoo; et al, Green Chemistry, 2007, 9(11), 1246-1251

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Bis(benzonitrile)dichloropalladium (hydroxyapatite-grafted) Solvents: Water ;  30 min, 1 atm, 60 °C
1.2 4 h, 60 °C
Reference
Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogen
Hara, Takayoshi; Mori, Kohsuke; Oshiba, Michitaka; Mizugaki, Tomoo; Ebitani, Kohki; et al, Green Chemistry, 2004, 6(10), 507-509

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Ethanol ;  1 min, rt
1.2 Solvents: Water ;  rt
Reference
Catalyst-free rapid conversion of arylboronic acids to phenols under green condition
Dong, Zhenhua; Pan, Hongguo; Liu, Mengmeng, ARKIVOC (Gainesville, 2021, (8), 324-330

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Water ,  Oxygen ,  Hydrazine hydrate (1:1) Solvents: Polyethylene glycol ;  24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient air
Zhong, Yanzhen; Yuan, Linxin; Huang, Zheng; Gu, Wenchao; Shao, Ye; et al, RSC Advances, 2014, 4(63), 33164-33167

Synthetic Circuit 26

Reaction Conditions
1.1 Catalysts: Alumina ,  Molybdenum nitride (Mo2N) Solvents: Ethanol ;  6 h, 10.6 MPa, 553 K
Reference
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
Ma, Xiaolei; et al, ACS Catalysis, 2015, 5(8), 4803-4813

Synthetic Circuit 27

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ,  Water ;  8 h, 300 °C
Reference
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Du, Boyu; et al, Polymer Testing, 2020, 81,

Synthetic Circuit 28

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 29

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 30

Reaction Conditions
1.1 Catalysts: Silica Solvents: Ethanol ;  4 h, 290 °C
Reference
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
Rana, Masud; et al, RSC Advances, 2023, 13(43), 30022-30039

Synthetic Circuit 31

Reaction Conditions
1.1 Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  100 °C
Reference
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
Kalinoski, Ryan M.; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(50), 18455-18467

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

Synthetic Circuit 33

Reaction Conditions
1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ;  15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ;  15 min, rt
Reference
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Amasa, Srinivasulu Reddy; et al, Pharma Chemica, 2014, 6(2), 312-316

Guaiacol Raw materials

Guaiacol Preparation Products

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